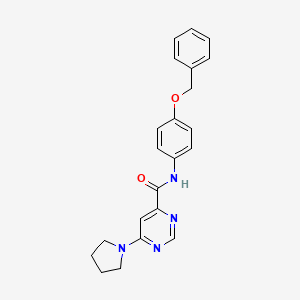

![molecular formula C26H26ClN3O3S B2428294 3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine CAS No. 439121-05-8](/img/structure/B2428294.png)

3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a quinazolinimine derivative. Quinazolinimines are a type of organic compound that contain a quinazoline core, which is a fused two-ring system, made up of a benzene ring and a pyrimidine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl and methyl precursors. The exact method would depend on the specific substitution pattern on the quinazoline ring .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline core, with various substituents attached to it, including a chloro-methoxybenzyl group, a dimethoxy group, and a methylbenzylsulfanyl group .Chemical Reactions Analysis

As a quinazolinimine derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic aromatic substitution reactions, nucleophilic aromatic substitution reactions, and reactions at the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Functionalized Quinazoline Derivatives : A study by Kut et al. (2020) demonstrates the synthesis of functionalized quinazolines, including derivatives similar to the chemical compound , via intramolecular electrophilic cyclization. This process is significant for producing a variety of quinazoline derivatives with potential applications in medicinal chemistry and materials science (Kut, Onysko, & Lendel, 2020).

Heterocyclization of Quinazolines : Research by Bakhteeva et al. (2020) discusses the alkylation of quinazoline derivatives, leading to the synthesis of new quinazoline compounds. This study is relevant for understanding the chemical reactions and properties of quinazoline derivatives, including 3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine (Bakhteeva, Kim, & Sharutin, 2020).

Analogs of Antitumor Alkaloids : The study by Phillips and Castle (1980) explores the synthesis of quinazolinium derivatives as analogs of potent antitumor benzo[c]phenanthridine alkaloids. This research highlights the potential application of quinazoline derivatives in the development of new antitumor agents (Phillips & Castle, 1980).

Biological and Pharmacological Research

Potential Hypotensive Agents : Kumar et al. (2003) report on the synthesis of quinazolin-4(3H)-ones, which include structures similar to the chemical compound , for their potential application as hypotensive agents. This study contributes to the understanding of the pharmacological properties of quinazoline derivatives (Kumar, Tyagi, & Srivastava, 2003).

Quinazoline Derivatives in Hypertension Treatment : Chang et al. (2016) developed a high-performance liquid chromatography method for analyzing a novel quinazolin-4(3H)-one derivative, indicating the importance of such compounds in the study of hypertension treatment (Chang et al., 2016).

Material Science and Other Applications

Cyclization and Dimerisation of Quinone Methides : Jurd's 1977 study on the cyclization and dimerisation of quinone methides, including quinazoline derivatives, has implications for the development of new materials and chemical synthesis techniques (Jurd, 1977).

Novel Synthesis Methods for Quinazolines : Hovsepyan et al. (2014) describe the synthesis of new quinazoline derivatives, highlighting the evolving methods in the chemical synthesis of complex molecules like quinazolines, which have various scientific applications (Hovsepyan, Dilanyan, Minasyan, & Melik-Ohanjanyan, 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3O3S/c1-16-5-7-17(8-6-16)15-34-26-29-21-13-24(33-4)23(32-3)12-19(21)25(28)30(26)14-18-9-10-22(31-2)20(27)11-18/h5-13,28H,14-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYGTTYTHFNECU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC(=C(C=C4)OC)Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2428212.png)

![6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2428213.png)

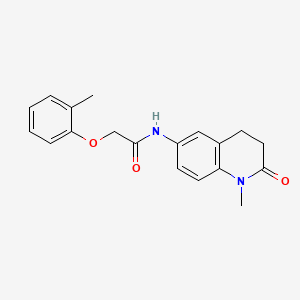

![Ethyl 6-benzyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2428214.png)

![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2428215.png)

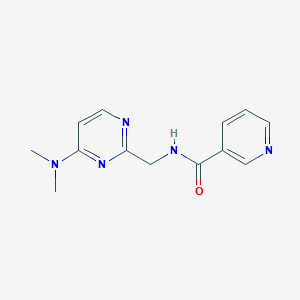

![Ethyl 2-[(2-chloropyrimidin-4-yl)methylamino]-4-methylpyrimidine-5-carboxylate](/img/structure/B2428218.png)

![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2428219.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2428220.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2428221.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2428222.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde oxime](/img/structure/B2428224.png)

![[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2428228.png)